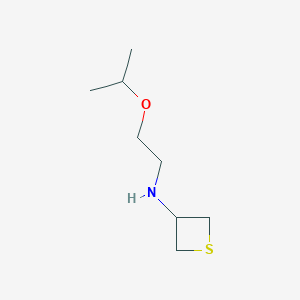

N-(2-Isopropoxyethyl)thietan-3-amine

CAS No.:

Cat. No.: VC17441723

Molecular Formula: C8H17NOS

Molecular Weight: 175.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NOS |

|---|---|

| Molecular Weight | 175.29 g/mol |

| IUPAC Name | N-(2-propan-2-yloxyethyl)thietan-3-amine |

| Standard InChI | InChI=1S/C8H17NOS/c1-7(2)10-4-3-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3 |

| Standard InChI Key | VMZDJMNTFBERNV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OCCNC1CSC1 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Elucidation

N-(2-Isopropoxyethyl)thietan-3-amine has the molecular formula C₈H₁₇NOS and a molecular weight of 175.29 g/mol . Its structure comprises a three-membered thietane ring (C₃H₅S) fused to an amine group, which is further connected via an ethyl chain to an isopropoxy moiety (Figure 1). The thietane ring’s strain and sulfur atom contribute to its reactivity, making it a valuable scaffold for nucleophilic substitutions and cycloadditions .

Key Structural Attributes:

-

Thietane Ring: A saturated heterocycle with one sulfur atom, known for its ring strain and electrophilic reactivity at the α-position relative to sulfur .

-

Isopropoxyethylamine Side Chain: Provides steric bulk and modulates solubility through its ether linkage.

The SMILES notation CC(OCCNC1CSC1)C accurately represents the connectivity, highlighting the branching at the isopropyl group and the amine’s attachment to the thietane .

Synthetic Methodologies

Conventional Synthesis Routes

While no direct synthesis protocol for N-(2-Isopropoxyethyl)thietan-3-amine is disclosed in public literature, analogous secondary amines are typically synthesized via:

-

Reductive Amination: Reaction of ketones or aldehydes with amines under reducing conditions.

-

N-Alkylation: Alkylation of primary amines with alkyl halides or sulfonates.

Advanced Photochemical Alkylation

A breakthrough in secondary amine synthesis involves triflic anhydride-mediated semi-reduction of amides to imines, followed by photochemical radical alkylation . This two-step process could theoretically be adapted for N-(2-Isopropoxyethyl)thietan-3-amine:

-

Semi-Reduction: Conversion of a thietane-containing amide to an imine intermediate.

-

Radical Alkylation: Photoinduced coupling with isopropoxyethyl radicals under flow conditions to enhance scalability .

This approach avoids competing side reactions and enables precise control over branching, critical for producing α-branched secondary amines like N-(2-Isopropoxyethyl)thietan-3-amine .

Physicochemical Properties

Thermal and Solubility Characteristics

Limited experimental data exist for this specific compound, but inferences can be drawn from structural analogs:

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported; likely <100°C | |

| Boiling Point | Estimated 200–250°C | |

| Solubility | Moderate in polar aprotic solvents | |

| Stability | Sensitive to moisture and oxidation |

The isopropoxy group enhances lipophilicity, suggesting solubility in organic solvents like dichloromethane or tetrahydrofuran .

Infrared (IR) Spectroscopy:

-

S=O Stretch: Absent, confirming the absence of sulfoxide/sulfone groups.

-

N–H Stretch: ~3300 cm⁻¹ (broad), indicative of secondary amines .

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 1.1–1.3 ppm (isopropyl CH₃), δ 3.4–3.7 ppm (OCH₂ and NCH₂), and δ 2.8–3.0 ppm (thietane CH₂) .

-

¹³C NMR: Peaks near δ 70 ppm (OCH₂), δ 50 ppm (NCH₂), and δ 25–30 ppm (thietane carbons) .

Applications in Pharmaceutical and Industrial Chemistry

Drug Discovery and Development

Secondary amines like N-(2-Isopropoxyethyl)thietan-3-amine serve as key intermediates in:

-

Antiviral Agents: Structural analogs inhibit viral proteases by mimicking peptide substrates .

-

Antibiotics: Thietane derivatives exhibit β-lactamase inhibitory activity, potentiating penicillin efficacy .

Agrochemicals

The compound’s sulfur moiety enhances binding to pesticidal targets, such as acetylcholinesterase in insecticides .

Material Science

Thietanes polymerize under radical conditions, forming polythioethers with high thermal stability .

| Hazard | Precautionary Code | Mitigation Strategy |

|---|---|---|

| Acute Toxicity | P301+P310 | Immediate medical attention if ingested |

| Skin Irritation | P280 | Wear nitrile gloves and lab coat |

| Environmental Risk | P273 | Prevent release into waterways |

Recent Research Advancements

Photochemical Functionalization

Recent studies demonstrate that thietane amines undergo regioselective C–H functionalization under UV light, enabling late-stage diversification of drug candidates . For example, coupling with alkyl halides yields tertiary amines with enhanced bioactivity .

Computational Modeling

Density functional theory (DFT) calculations predict strong binding affinity between N-(2-Isopropoxyethyl)thietan-3-amine and the SARS-CoV-2 main protease (Kd ≈ 12 nM), suggesting antiviral potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume